molecular formula C13H16ClNO4 B3245768 Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate CAS No. 172093-28-6

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate

Cat. No.: B3245768
CAS No.: 172093-28-6
M. Wt: 285.72 g/mol
InChI Key: HYAQDNZREMZRTE-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate is an organic compound with the molecular formula C13H16ClNO4. This compound is characterized by the presence of an acetamido group, a chlorine atom, and an isopropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Acid/Base Catalysts: Hydrolysis reactions typically require acid or base catalysts.

    Oxidizing/Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: Hydrolysis yields 4-acetamido-5-chloro-2-isopropoxybenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom and isopropoxy group contribute to its overall reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Metoclopramide: A related compound used as a medication, with similar structural features.

Uniqueness

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-7(2)19-12-6-11(15-8(3)16)10(14)5-9(12)13(17)18-4/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAQDNZREMZRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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